molecular formula C10H11ClFNO2S B2917786 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide CAS No. 2199870-75-0

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide

Cat. No.: B2917786
CAS No.: 2199870-75-0
M. Wt: 263.71
InChI Key: NVAWCHFOINJBNU-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide is a synthetic small molecule belonging to the class of thiophene carboxamides, which are recognized in medicinal chemistry for their potential as scaffolds in the development of novel therapeutic agents. Thiophene carboxamide derivatives have demonstrated significant research value across multiple domains, particularly as inhibitors of key enzymatic targets. For instance, closely related structural analogs have been identified as potent inhibitors of Factor Xa, a crucial serine protease in the blood coagulation cascade, showing excellent in vivo antithrombotic activity . Other analogs in this chemical family have been optimized as highly potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in inflammatory processes and conditions such as dry eye disease (DED) . The incorporation of a fluorooxolane (fluorinated tetrahydrofuran) ring in the N-alkyl chain is a strategic feature often employed to influence the compound's electronic properties, metabolic stability, and membrane permeability, as fluorine atoms are known to enhance lipophilicity and improve pharmacokinetic profiles . This specific molecular architecture suggests potential application in early-stage pharmaceutical research for exploring mechanisms related to coagulation, inflammation, and other cellular pathways. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacophore for probing novel biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S/c1-13(7-5-15-4-6(7)12)10(14)8-2-3-9(11)16-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAWCHFOINJBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C18H20ClF2N3O3S
Molecular Weight: 435.88 g/mol
CAS Number: 1879903-65-7

Structural Characteristics

The compound features a thiophene ring, a carboxamide group, and a fluorinated oxolane moiety. These structural elements contribute to its unique chemical properties and biological activities.

This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induced apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. These findings highlight its potential as a lead compound for developing new anticancer agents.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain strains, showcasing its potency .
  • Anticancer Activity
    • In research focused on cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies suggested that it triggers mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound AThiophene derivative with halogen substitutionsModerate antimicrobial activity
Compound BOxolane-containing carboxamideStrong anticancer properties
This compoundFluorinated oxolane, thiophene ringHigh antimicrobial and anticancer activityCurrent Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Pyrazole Carboxamides (e.g., 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides)
  • Structure: These compounds share a carboxamide linkage but feature pyrazole rings instead of thiophene. The 4-cyano and aryl substitutions differ from the fluorooxolan group in the target compound.
  • Synthesis : Synthesized via EDCI/HOBt-mediated coupling of pyrazole carboxylic acids with amines under triethylamine catalysis .
  • Activity : Demonstrated anti-Tobacco Mosaic Virus (TMV) activity, with IC50 values ranging from 52–112 μg/mL .
(b) Rivaroxaban (5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide)
  • Structure: Shares the thiophene-2-carboxamide core but includes an oxazolidinone and morpholine group instead of fluorooxolan.
  • Activity : Clinically approved anticoagulant targeting Factor Xa (FXa) .
(c) Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
  • Structure : A benzamide derivative with chlorinated aromatic rings and a hydroxy group. Structurally distinct but shares the carboxamide functional group.
  • Activity : Anthelmintic and antiparasitic agent; banned in some countries due to toxicity .
(d) Morpholino-Tethered Thiophene Carboxamide (5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide)
  • Structure: Contains a morpholino group and tetrazole ring, differing from the fluorooxolan substituent in the target compound.
  • Molecular Weight : 448.9 g/mol (vs. ~300–350 g/mol estimated for the target compound) .

Pharmacological and Toxicological Profiles

  • Rivaroxaban : High selectivity for FXa (Ki = 0.4 nM) with minimal off-target effects .
  • Niclosamide : Effective against tapeworms but banned due to environmental toxicity .

Key Differentiators of the Target Compound

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